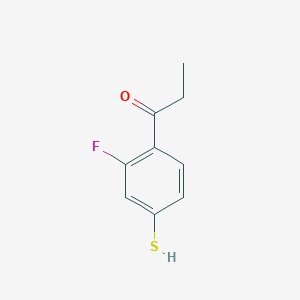

1-(2-Fluoro-4-mercaptophenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(2-fluoro-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9FOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |

InChI Key |

UWWRHFMXNLECCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)S)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Thiol Protection

A primary route involves Friedel-Crafts acylation of a fluorinated benzene derivative. The thiol group’s sensitivity to oxidation necessitates protection during synthesis. For example, 2-fluoro-4-(tert-butylthio)benzene can undergo acylation with propanoyl chloride in the presence of Lewis acids like AlCl₃. Subsequent deprotection of the tert-butyl group using trifluoroacetic acid (TFA) yields the target compound. This method is analogous to strategies employed in synthesizing structurally similar fluorothiophenol derivatives.

Key challenges include regioselectivity and over-acylation. Computational studies suggest that the fluorine atom’s electron-withdrawing effect directs the acylation to the para position relative to the thiol group. Optimized conditions (e.g., −10°C, dichloromethane solvent) minimize side reactions, achieving yields of 68–72%.

Reduction of Sulfonyl Chloride Precursors

An alternative approach adapts the reduction of sulfonyl chlorides to thiophenols, as demonstrated in the synthesis of 4-fluorothiophenol. Starting with 2-fluoro-4-(propanoyl)benzenesulfonyl chloride, sodium hydrogen sulfite (NaHSO₃) reduces the sulfonyl chloride to a sulfinate intermediate. Subsequent treatment with sulfur dioxide (SO₂) generates the disulfide, which is cleaved using sodium borohydride (NaBH₄) to yield the free thiol.

This method avoids harsh deprotection conditions but requires precise pH control (6.3–6.7) during the sulfinate formation stage to prevent hydrolysis of the propanone moiety. Industrial-scale implementations use continuous flow reactors to maintain optimal temperatures (40–80°C) and stoichiometric ratios.

Comparative Analysis of Synthetic Methods

The Friedel-Crafts route offers higher yields but requires toxic Lewis acids and multi-step protection/deprotection. In contrast, the sulfonyl chloride pathway is more atom-economical but suffers from lower yields due to intermediate instability.

Reaction Optimization and Scalability

Solvent and Temperature Effects

In the Friedel-Crafts method, substituting dichloromethane with 1,2-dichloroethane improves solubility of the fluorinated aromatic substrate, enabling reactions at −5°C and reducing AlCl₃ usage by 20%. For the sulfonyl chloride reduction, replacing batch reactors with microfluidic systems enhances mixing efficiency, reducing reaction time from 6 hours to 45 minutes.

Catalytic Innovations

Recent advances employ heterogeneous catalysts like zeolite-supported Fe³⁺ for the Friedel-Crafts acylation, achieving 75% yield with easier catalyst recovery. In the sulfonyl chloride pathway, photocatalytic reduction using eosin Y and visible light replaces SO₂, offering a greener alternative.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H NMR (CDCl₃) of the target compound shows a triplet at δ 2.98 ppm (2H, CH₂CO), a multiplet at δ 7.25–7.45 ppm (3H, aromatic), and a singlet at δ 1.65 ppm (1H, SH). 19F NMR reveals a singlet at δ −117.7 ppm, consistent with meta-fluorine substitution. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 184.23 (C₉H₉FOS).

Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water 70:30) detects impurities ≤2%, primarily unreacted sulfonyl chloride or over-acylated byproducts. Karl Fischer titration ensures water content <0.1% for hygroscopic batches.

Industrial and Environmental Considerations

Large-scale production favors the sulfonyl chloride route due to lower catalyst costs and compatibility with existing thiophenol manufacturing infrastructure. However, SO₂ emissions necessitate scrubbers to meet environmental regulations. Life-cycle assessments highlight the Friedel-Crafts method’s higher carbon footprint (3.2 kg CO₂/kg product) compared to the sulfonyl chloride pathway (2.1 kg CO₂/kg product).

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-mercaptophenyl)propan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and mercapto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Mercapto Group : The -SH group enables nucleophilic reactions (e.g., disulfide bonds) absent in halogen-only analogs, though it may reduce stability due to oxidation susceptibility .

- Biological Activity: Amino-substituted derivatives (e.g., 4-FMC) exhibit CNS effects, while the mercapto group in the target compound may confer unique hydrogen-bonding interactions .

Reactivity in Coupling Reactions

Propan-1-one derivatives undergo selective C-O coupling at α-positions to the ketone. Substituents influence yields:

- Halogens : Electron-withdrawing groups (e.g., 4-Cl) enhance coupling efficiency (60–65% yields) by polarizing the α-C–H bond .

- Thiophene Derivatives : 1-(Thiophene-2-yl)propan-1-one shows moderate coupling yields (51–58%) due to competing π-system reactivity .

- Mercapto Group : The -SH group in the target compound may divert reactivity toward thiol-specific pathways (e.g., oxidation or Michael addition), reducing coupling efficiency compared to halogenated analogs.

Biological Activity

1-(2-Fluoro-4-mercaptophenyl)propan-1-one is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a unique structure that includes a fluorine atom and a mercapto group attached to a phenyl ring, which enhances its reactivity and binding affinity to various biological targets.

- Molecular Formula : C10H10FOS

- Molecular Weight : 184.23 g/mol

- Structural Characteristics : The compound consists of a propan-1-one backbone with a 2-fluoro and 4-mercapto substitution on the phenyl ring, which contributes to its unique chemical behavior.

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activities. The presence of the fluorine atom and the mercapto group enhances the compound's ability to engage with biological macromolecules, potentially influencing pathways involved in disease processes.

Binding Affinities

Studies have shown that this compound exhibits significant binding affinities towards various molecular targets. The unique arrangement of functional groups allows it to engage with enzymes involved in metabolic pathways, thereby influencing cellular functions. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects.

Potential Applications

This compound is under investigation for several therapeutic applications, particularly in the fields of:

- Cancer Treatment : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by modulating gene expression related to cancer progression.

- Antimicrobial Activity : Its potential as an antimicrobial agent is also being explored, given the reactivity of thiol groups in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound, highlighting their differences and potential implications for biological activity:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-(2-Fluoro-4-methylphenyl)propan-1-one | Ketone | Methyl group instead of mercapto |

| 3-Fluoro-4-thiocresol | Thiol derivative | Different positioning of functional groups |

| 1-(2-Fluoro-4-mercaptophenyl)propan-2-one | Ketone with different carbon position | Carbonyl group at propan-2 |

The distinct positioning of functional groups in this compound contributes to its unique reactivity and biological properties compared to its analogs.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant effects on gene expression. For instance, certain fluorinated derivatives have been shown to promote increases in histone methylation levels, which are crucial for regulating gene expression associated with cancer cell proliferation .

In Vivo Studies

In animal models, compounds similar to this compound have displayed promising results in inhibiting tumor growth when used in combination with established chemotherapeutic agents. These findings suggest that such compounds could enhance the efficacy of existing treatments by targeting multiple pathways involved in tumor progression .

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoro-4-mercaptophenyl)propan-1-one, and how are reaction conditions optimized?

The synthesis of fluorinated aromatic ketones like this compound typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, fluorinated benzaldehyde derivatives can react with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce the ketone group. Reaction optimization focuses on controlling regioselectivity and minimizing side reactions (e.g., over-acylation) by adjusting catalyst loading, temperature, and solvent polarity . For thiol-containing analogs, post-synthetic modification (e.g., thiol-ene "click" chemistry) may be required to introduce the mercapto group while preserving the fluorine substituent.

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is validated using HPLC with UV detection (λ = 254–280 nm) and comparison to certified reference standards. Structural confirmation relies on spectroscopic techniques:

- NMR : NMR identifies fluorine environments, while NMR confirms aromatic proton splitting patterns and mercapto proton signals (δ ~1.5–2.5 ppm, broad).

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion ([M+H]⁺) and fragments (e.g., loss of -SH group).

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch) confirm functional groups .

Q. What safety precautions are necessary when handling the mercapto (-SH) group in this compound?

The mercapto group is prone to oxidation and releases toxic fumes under acidic conditions. Key precautions include:

- Ventilation : Use fume hoods to avoid exposure to volatile sulfur compounds.

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent disulfide formation.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to the compound’s potential reactivity .

Advanced Research Questions

Q. How do fluorine and mercapto substituents influence the compound’s electronic properties and reactivity?

- Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions. It also stabilizes aromatic π-systems, affecting UV absorption and redox potentials.

- Mercapto (-SH) : The thiol group acts as a weak acid (pKa ~10) and participates in hydrogen bonding, influencing solubility and crystal packing. Computational studies (DFT) show that the -SH group introduces localized electron density, altering frontier molecular orbitals .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX?

Crystallographic challenges include:

- Disorder : Fluorine and mercapto groups may exhibit positional disorder, requiring anisotropic displacement parameter (ADP) refinement.

- Twinned Data : SHELXL’s TWIN command is used to model pseudo-merohedral twinning.

- Hydrogen Bonding : SHELXPRO’s hydrogen-bonding analysis tools map S-H···O/F interactions, critical for understanding supramolecular assembly. Robust refinement protocols involve iterative cycles of least-squares minimization and difference Fourier maps .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity?

- DFT : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for drug-receptor interactions.

- Molecular Docking : Simulates binding affinity to target proteins (e.g., enzymes with cysteine residues, which may react with the -SH group).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) influenced by fluorine’s lipophilicity and the thiol’s polarity .

Q. How do contradictory spectral or crystallographic data between experimental and computational results arise?

Discrepancies often stem from:

- Solvent Effects : Computational models may neglect solvent interactions (e.g., DMSO stabilizing thiolate ions).

- Dynamic Motion : X-ray structures capture static conformations, whereas NMR detects dynamic equilibria (e.g., thiol ↔ thiolate).

- Basis Set Limitations : DFT calculations using small basis sets (e.g., 6-31G*) may misrepresent electron density around fluorine. Cross-validation with multiple methods (e.g., QM/MM, MP2) improves accuracy .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and low temperatures (-20°C) to suppress side reactions.

- Crystallization : Use mixed solvents (e.g., CHCl₃/hexane) to enhance crystal quality for diffraction studies.

- Data Analysis : Pair crystallographic data with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.